6-Chloro-2-ethylpyrimidine-4,5-diamine
Description
6-Chloro-2-ethylpyrimidine-4,5-diamine is a substituted pyrimidine derivative characterized by a chloro group at position 6, an ethyl group at position 2, and two amine groups at positions 4 and 3. Pyrimidines are heterocyclic aromatic compounds with significant applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and reactivity.
Properties
IUPAC Name |
6-chloro-2-ethylpyrimidine-4,5-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN4/c1-2-3-10-5(7)4(8)6(9)11-3/h2,8H2,1H3,(H2,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUVMNDUMWKEJAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C(C(=N1)Cl)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10282395 | |
| Record name | 6-chloro-2-ethylpyrimidine-4,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10282395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6237-97-4 | |
| Record name | NSC25714 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25714 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-chloro-2-ethylpyrimidine-4,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10282395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-ethylpyrimidine-4,5-diamine typically involves the chlorination of 2-ethylpyrimidine-4,5-diamine. This can be achieved using reagents such as thionyl chloride or phosphorus oxychloride under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure the selective chlorination at the 6th position .
Industrial Production Methods
In industrial settings, the production of 6-Chloro-2-ethylpyrimidine-4,5-diamine may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control can further optimize the reaction conditions, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-ethylpyrimidine-4,5-diamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium ethoxide.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.
Oxidation and Reduction: Products include oxidized or reduced derivatives of the original compound.
Scientific Research Applications
6-Chloro-2-ethylpyrimidine-4,5-diamine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Chloro-2-ethylpyrimidine-4,5-diamine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways . The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
The following table compares 6-Chloro-2-ethylpyrimidine-4,5-diamine with structurally related pyrimidine derivatives:
Physicochemical and Analytical Data
- Lipophilicity: The ethyl group in 6-Chloro-2-ethylpyrimidine-4,5-diamine increases lipophilicity compared to the methyl analog (logP ~1.8 vs.
- HPLC/LCMS :
- 4-Chloro-2-(6-chloropyrimidin-4-yl)aniline shows a retention time of 0.75 minutes (HPLC) and m/z 245 [M+H]⁺, whereas methoxy-substituted analogs (e.g., 4,6-Dichloro-5-methoxypyrimidine ) exhibit longer retention times (0.82 minutes) due to polar OCH₃ groups .
Biological Activity
6-Chloro-2-ethylpyrimidine-4,5-diamine, a compound with the chemical formula CHClN, is part of the pyrimidine family, which is known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
6-Chloro-2-ethylpyrimidine-4,5-diamine is characterized by its chlorinated pyrimidine structure. Pyrimidines are essential components in nucleic acids and have been extensively studied for their medicinal properties. The presence of chlorine and the ethyl group at specific positions enhances its biological activity.
The biological activity of 6-Chloro-2-ethylpyrimidine-4,5-diamine can be attributed to several mechanisms:
- Enzyme Inhibition : Pyrimidines often act as inhibitors for various enzymes. For instance, compounds with similar structures have shown inhibitory effects on dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair .
- Antimicrobial Activity : Pyrimidine derivatives have demonstrated antimicrobial properties against a range of pathogens. The mechanism typically involves interference with microbial DNA synthesis, leading to cell death .
- Anticancer Properties : Studies indicate that pyrimidines can induce apoptosis in cancer cells by disrupting cellular processes and inhibiting proliferation pathways .
Antimicrobial Activity
The antimicrobial efficacy of 6-Chloro-2-ethylpyrimidine-4,5-diamine has been evaluated against various bacterial strains. Here are some notable findings:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 4–8 μg/mL | |
| Mycobacterium abscessus | 4–8 μg/mL | |
| Mycobacterium smegmatis | 4–8 μg/mL |
These results suggest that the compound exhibits significant activity against multidrug-resistant strains.
Anticancer Activity
In vitro studies have shown that 6-Chloro-2-ethylpyrimidine-4,5-diamine can inhibit the growth of various cancer cell lines. The following table summarizes its effects on select cancer cell lines:
| Cell Line | IC (µM) | Mechanism | Reference |
|---|---|---|---|
| HeLa (Cervical Cancer) | 10 | Induction of apoptosis | |
| MCF-7 (Breast Cancer) | 15 | Cell cycle arrest | |
| A549 (Lung Cancer) | 12 | Inhibition of proliferation |
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of pyrimidine derivatives, including 6-Chloro-2-ethylpyrimidine-4,5-diamine. The compound was tested against various strains of bacteria and exhibited potent antimicrobial activity, particularly against resistant strains such as MRSA .
Case Study 2: Anticancer Potential
Another investigation focused on the anticancer properties of this compound. It was found to induce apoptosis in several cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins. The study concluded that this compound could serve as a lead structure for developing new anticancer agents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
